molecular formula C16H18O6 B013757 2-Naphthyl alpha-D-glucopyranoside CAS No. 25320-79-0

2-Naphthyl alpha-D-glucopyranoside

Cat. No.: B013757
CAS No.: 25320-79-0
M. Wt: 306.31 g/mol
InChI Key: MWHKPYATGMFFPI-LJIZCISZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthyl alpha-D-glucoside is an alpha-D-glucoside that is alpha-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 2-naphthyl group. It has a role as a chromogenic compound. It is an alpha-D-glucoside and a member of naphthalenes. It derives from a 2-naphthol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHKPYATGMFFPI-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948165
Record name Naphthalen-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25320-79-0
Record name 2-Naphthalenyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25320-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025320790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalen-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl α-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational Significance of Glycosides in Biological and Biochemical Processes

Glycosides are a broad class of molecules where a sugar component, known as the glycone, is linked to a non-sugar component, the aglycone, through a glycosidic bond. wikipedia.org This structure gives them a crucial and diverse role in a multitude of biological and biochemical processes. numberanalytics.com In living organisms, glycosides are involved in key functions such as cell-cell interactions, protein modification, and cellular metabolism. numberanalytics.com

Many plants store chemical compounds as inactive glycosides. wikipedia.org These can be activated through enzymatic hydrolysis, which separates the sugar part, making the chemical available for use. wikipedia.org For instance, some plants produce cyanogenic glycosides that, when hydrolyzed, release toxic hydrogen cyanide as a defense mechanism against herbivores. wikipedia.orgnih.gov In animals, including humans, glycosides are important for processes like detoxification, where harmful substances are bound to sugar molecules to facilitate their elimination from the body. wikipedia.org

The structural diversity of glycosides directly influences their biological function. numberanalytics.com For example, specific carbohydrate structures on glycosides are essential for cell-cell recognition and signaling pathways. numberanalytics.com Furthermore, the attachment of glycosides to proteins, a process called glycosylation, can significantly alter the protein's stability and function. numberanalytics.comresearchgate.net The nature of the glycosidic bond, whether alpha (α) or beta (β), also impacts the molecule's stability and how it interacts with enzymes. numberanalytics.com

Elucidating the Role of 2 Naphthyl Alpha D Glucopyranoside As a Pivotal Research Reagent

Contemporary Methods for Glycosidic Bond Formation involving Naphthyl Aglycones

The creation of the glycosidic linkage between a sugar moiety and a naphthyl aglycone, such as in this compound, requires precise control over reaction conditions to ensure the desired stereochemistry and regiochemistry.

Regio- and Stereoselective Glycosylation for Alpha-D-Glucopyranoside Synthesis

The stereoselective synthesis of 1,2-cis glycosidic bonds, such as the alpha linkage in this compound, is a persistent challenge in carbohydrate chemistry. academie-sciences.fr The absence of a participating group at the C-2 position of the glycosyl donor often leads to a mixture of alpha and beta anomers, necessitating complex purification steps. nih.gov To address this, various methodologies have been developed.

One approach involves the use of glycosyl donors with a non-participating group at the C-2 position. For instance, galactosyl trichloroacetimidate (B1259523) donors with a 2-naphthylmethyl (NAP) group at C-2 have been shown to predominantly yield α-linked products. nih.gov The nature of the protecting groups on the glycosyl donor significantly influences the reactivity and stereochemical outcome of the glycosylation reaction. academie-sciences.fr The choice of solvent and reaction temperature can also play a crucial role in directing the stereoselectivity.

Recent advancements have focused on developing novel catalysts and glycosylation methods. For example, the use of phenanthroline as an additive in the glycosylation of aliphatic and phenolic nucleophiles with 2-deoxy glycosyl chlorides has shown to be effective in producing α-2-deoxy glycosides with high yields and stereoselectivity. nih.gov Furthermore, catalyst-controlled site-divergent functionalization of carbohydrates offers a versatile method for synthesizing various C-glycosides with high stereoselectivity. nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex molecules. nih.gov This approach is particularly valuable in carbohydrate chemistry for achieving high regio- and stereoselectivity that can be difficult to obtain through purely chemical methods.

A common chemo-enzymatic strategy involves the chemical synthesis of a mixture of anomers, followed by the selective enzymatic hydrolysis of the unwanted anomer. For instance, a mixture of α/β-anomers of 4-nitrophenyl-2-acetamido-2-deoxy-D-galactopyranoside can be treated with a fungal β-N-acetylhexosaminidase, which specifically hydrolyzes the β-anomer, leaving the desired α-anomer. mdpi.com This method leverages the high chemo- and regioselectivity of the enzyme to achieve a clean separation. mdpi.com Enzymes like α-glucosidase can also be utilized, for which 2-Naphthyl-α-D-glucopyranoside acts as a substrate, releasing 2-naphthol upon hydrolysis. gbiosciences.com

The integration of biosynthetic pathways with chemical transformations represents another powerful chemo-enzymatic approach. nih.gov This can involve the use of enzymes for late-stage functionalization of a chemically synthesized core structure or the generation of highly reactive intermediates that can then undergo further chemical reactions. nih.gov

Utilization of the 2-Naphthylmethyl (NAP) Protecting Group in Complex Carbohydrate Synthesis

The 2-naphthylmethyl (NAP) ether is a versatile protecting group in the multistep synthesis of complex carbohydrates due to its unique stability and cleavage properties. academie-sciences.frarkat-usa.org It serves as a valuable alternative to the more acid-labile p-methoxybenzyl (PMB) ether. academie-sciences.fr

Mechanism and Regioselectivity of NAP Ether Formation

The formation of a 2-naphthylmethyl (NAP) ether involves the reaction of a free hydroxyl group on a carbohydrate with 2-naphthylmethyl bromide in the presence of a base. The regioselectivity of this reaction is influenced by the relative reactivity of the different hydroxyl groups on the sugar molecule. academie-sciences.fr Generally, the order of reactivity for hydroxyl groups under neutral or acidic conditions is primary > secondary > anomeric. academie-sciences.fr

For example, in the synthesis of a galactopyranoside derivative, the single free hydroxyl group at the C-2 position can be selectively naphthylmethylated. arkat-usa.org Phase transfer catalysis conditions can also be employed for the selective benzylation of specific hydroxyl groups. wiley-vch.de The choice of reaction conditions, including the base and solvent, can be optimized to achieve the desired regioselectivity.

Orthogonal Deprotection Strategies for NAP Groups in Multistep Synthesis

A key advantage of the NAP group is its ability to be selectively removed in the presence of other protecting groups, a concept known as orthogonal deprotection. bham.ac.uk This allows for the sequential unmasking of different hydroxyl groups during a complex synthesis.

The NAP group can be cleaved under several conditions:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can selectively remove the NAP group in the presence of benzyl (B1604629) ethers. arkat-usa.orgrsc.org The combination of DDQ and β-pinene has been shown to be a particularly mild method for NAP ether removal, tolerating both acid- and base-sensitive protecting groups. acs.org

Catalytic Hydrogenation: The NAP group can be removed by catalytic hydrogenation, although this method may also cleave other benzyl-type protecting groups. arkat-usa.org However, studies have shown that the NAP group can be selectively cleaved in the presence of p-methoxybenzyl (PMB) and benzylidene groups under specific hydrogenation conditions. arkat-usa.org

Fluoride-based Reagents: A method utilizing a 10–20 molar excess of HF/pyridine in toluene (B28343) has been developed for the selective cleavage of NAP ethers. rsc.org

This orthogonality allows for intricate synthetic strategies. For example, the PMB group can be selectively cleaved by DDQ or CAN in the presence of a NAP ether, and conversely, the NAP group can be removed under conditions that leave the PMB group intact. arkat-usa.orgrsc.org This enables a sequential deprotection strategy that is crucial for the synthesis of complex oligosaccharides. arkat-usa.orgbham.ac.uk

Synthesis of Structurally Modified 2-Naphthyl Glucopyranoside Analogues

The synthesis of structurally modified analogues of 2-Naphthyl glucopyranoside allows for the exploration of structure-activity relationships and the development of new probes for biological systems. These modifications can involve changes to the carbohydrate core, the aglycone, or the glycosidic linkage.

The synthesis of these analogues often follows similar glycosylation strategies as the parent compound, but with modified starting materials. For instance, to create analogues with different sugar moieties, the corresponding modified glycosyl donor would be used in the glycosylation reaction with 2-naphthol.

Modifications can also be introduced after the initial glycosylation. For example, azacrown ethers have been synthesized from methyl 4,6-di-O-ethyl-α-d-glucopyranoside-based precursors. nih.gov Additionally, sp2-iminosugar selenoglycolipids, which are glycolipid mimetics, have been synthesized, demonstrating the versatility of synthetic approaches to create diverse carbohydrate-based structures. nih.gov The synthesis of these complex molecules often requires a careful protecting group strategy to selectively manipulate the various functional groups. wiley-vch.de

Halogenated Derivatives (e.g., 6-Bromo-2-naphthyl alpha-D-Glucopyranoside)

Halogenation of the naphthyl ring in 2-naphthyl-D-glucopyranosides is a key synthetic strategy to modulate the electronic and biological properties of these molecules. The introduction of halogen atoms, such as bromine, can significantly impact their function, for instance, by altering their utility as enzyme substrates.

A notable example is 6-Bromo-2-naphthyl β-D-glucopyranoside , a halogenated derivative used as a substrate for β-glucosidases. sigmaaldrich.commoleculardepot.com The synthesis of such compounds often involves the reaction of a protected glucosyl donor with a halogenated naphthol. For instance, the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with N-bromosuccinimide can lead to the formation of a 6-bromo-6-deoxy derivative, illustrating a common method for introducing bromine into a sugar ring. orgsyn.org While this specific example relates to the sugar moiety, similar principles of electrophilic aromatic substitution or nucleophilic substitution on a suitably functionalized naphthyl ring can be applied. The resulting halogenated naphthyl glycosides are valuable tools in biochemical assays. medchemexpress.com For example, the enzymatic cleavage of 6-bromo-2-naphthyl β-D-glucopyranoside by β-glucosidase releases 6-bromo-2-naphthol, a product that can be detected, often through coupling with a diazonium salt to form a colored precipitate. ontosight.ai

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Bromo-2-naphthyl β-D-glucopyranoside15548-61-5C₁₆H₁₇BrO₆385.21

Stereoisomeric and Anomeric Variants (e.g., 2-Naphthyl beta-D-Glucopyranoside, 1-Naphthyl alpha-D-Glucopyranoside)

The biological activity and utility of naphthyl glucosides are profoundly influenced by their stereochemistry, including the anomeric configuration (α or β) and the position of the glycosidic linkage on the naphthalene (B1677914) ring (1- or 2-position).

2-Naphthyl β-D-glucopyranoside is the β-anomer of the titular compound. sigmaaldrich.comnih.gov While both α and β anomers serve as substrates for glucosidases, they exhibit specificity for different enzymes. 2-Naphthyl α-D-glucopyranoside is a substrate for α-glucosidase, releasing 2-naphthol upon hydrolysis. gbiosciences.com Conversely, 2-naphthyl β-D-glucopyranoside is cleaved by β-glucosidase. ontosight.ai This specificity is critical in biochemical assays for differentiating between α- and β-glucosidase activity. ontosight.aigbiosciences.com The β-anomer is generally more stable than the α-anomer due to the equatorial orientation of the bulky naphthyl group in the chair conformation of the glucose ring, which minimizes steric hindrance. quora.com The synthesis of these anomers can result in a mixture, necessitating separation techniques like HPLC. emerypharma.com

1-Naphthyl α-D-glucopyranoside is a positional isomer where the glucose unit is attached to the 1-position of the naphthalene ring. chemimpex.com This seemingly small change in the linkage position can lead to different biological properties and applications. Like its 2-naphthyl counterpart, it is used in enzyme assays and has been explored in pharmaceutical development due to its ability to enhance solubility and stability of molecules. chemimpex.com

The synthesis of specific anomers often requires carefully controlled reaction conditions. For example, the synthesis of methyl α-D-glucopyranoside can be achieved with high yield under specific methanol-to-starch ratios. prepchem.com The separation and identification of α and β anomers are typically accomplished using techniques like LC-MS and NMR spectroscopy. emerypharma.com

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Anomeric Configuration
2-Naphthyl α-D-glucopyranoside25320-79-0C₁₆H₁₈O₆306.31Alpha
2-Naphthyl β-D-glucopyranoside6044-30-0C₁₆H₁₈O₆306.31Beta
1-Naphthyl α-D-glucopyranosideNot availableC₁₆H₁₈O₆306.31Alpha

Development of 2-Naphthyl-containing Glycosylated Drug Candidates

The incorporation of a 2-naphthyl glucoside moiety into drug candidates is a strategy employed to enhance their pharmacological properties. Glycosylation can improve a drug's solubility, stability, and ability to interact with biological targets. ontosight.ai The naphthyl group itself has been a component in various reported antimicrobial agents. nih.gov

Research has explored the development of N-(β-D-glucopyranosyl)-arylimidazole-carboxamides, including 1- and 2-naphthyl substituted derivatives, as inhibitors of glycogen (B147801) phosphorylase, a target for type 2 diabetes treatment. nih.gov In these compounds, the glucose moiety is linked to an imidazole (B134444) ring which is further substituted with a naphthyl group. The 1- and 2-naphthyl substituted compounds were found to be low micromolar inhibitors of the enzyme. nih.gov

Furthermore, naphthyl derivatives have been investigated as inhibitors of the papain-like protease (PLpro) of SARS-CoV, a crucial enzyme for viral replication. nih.gov The binding of a naphthyl derivative can induce a conformational change in the enzyme's active site, rendering it non-functional. nih.gov The development of such "glycomimetics," which mimic the structure and function of native carbohydrates, is a promising approach in drug discovery. mdpi.com These glycomimetics can be designed to have enhanced binding affinities and improved pharmacokinetic profiles compared to their native carbohydrate counterparts. mdpi.com

Two new naphthalene diglucosides, nepenthosides A and B, isolated from the carnivorous plant Nepenthes mirabilis, have shown antioxidant and anti-osteoporotic activities. researchgate.net These naturally occurring compounds demonstrate the potential of naphthyl glycosides as lead structures for drug development.

Compound ClassTarget/ApplicationKey Findings
N-(β-D-glucopyranosyl)-arylimidazole-carboxamidesGlycogen phosphorylase inhibition (Type 2 diabetes)1- and 2-naphthyl derivatives are low micromolar inhibitors. nih.gov
Naphthyl derivativesSARS-CoV papain-like protease (PLpro) inhibitionNaphthyl group can bind to the enzyme's active site and inhibit its function. nih.gov
Nepenthosides A and BAntioxidant, Anti-osteoporoticNaturally occurring naphthalene diglucosides with demonstrated biological activity. researchgate.net

Mechanistic Investigations and Enzyme Assay Applications of 2 Naphthyl Alpha D Glucopyranoside

Substrate Specificity and Catalytic Hydrolysis by Alpha-Glucosidases

Alpha-glucosidases are enzymes that catalyze the hydrolysis of the terminal, non-reducing 1,4-linked alpha-glucose residues from various carbohydrate substrates. scitechnol.com The compound 2-Naphthyl alpha-D-glucopyranoside is specifically designed as a chromogenic and fluorogenic substrate for these enzymes. gbiosciences.combiosynth.com Upon enzymatic cleavage of the glycosidic bond, 2-naphthol (B1666908) is released. gbiosciences.combiosynth.com This liberated 2-naphthol can then be detected, often by coupling it with a diazonium salt like hexazonium p-rosaniline to form a colored azo-dye, or by its inherent fluorescence, providing a quantitative measure of enzyme activity. gbiosciences.combiosynth.com

Elucidation of Enzyme-Substrate Binding Dynamics

The binding of this compound to the active site of alpha-glucosidase is a critical prerequisite for catalysis. The enzyme's active site accommodates the glucopyranosyl part of the substrate, while the 2-naphthyl group, or aglycone, also plays a role in the binding affinity. The specificity of alpha-glucosidases for the alpha-anomeric configuration ensures that only substrates with this specific stereochemistry, such as this compound, are efficiently hydrolyzed. ontosight.ai

Kinetic Characterization of Alpha-Glucosidase Activity

The interaction between alpha-glucosidase and this compound can be quantified using enzyme kinetics, typically by determining the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value indicates a higher affinity.

Kinetic studies are often performed by measuring the rate of 2-naphthol release at varying concentrations of the substrate. This data is then used to generate plots, such as the Lineweaver-Burk plot, to calculate the kinetic parameters. nih.gov For example, research on alpha-glucosidases from different sources, like Aspergillus niger and yeast, has utilized chromogenic substrates to compare their kinetic properties and substrate specificities. nih.gov While specific Kₘ and Vₘₐₓ values for this compound are highly dependent on the specific enzyme source and experimental conditions (pH, temperature), the use of this substrate is a standard method for such characterizations.

Table 1: Representative Kinetic Parameters for Alpha-Glucosidases with Aryl-Glucoside Substrates

This table illustrates typical kinetic values obtained for alpha-glucosidases from different biological sources using aryl-glucoside substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG), which is structurally analogous to this compound. These values demonstrate the diversity in enzyme efficiency and substrate affinity across species.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)Reference
Aspergillus nigerp-Nitrophenyl α-D-glucopyranoside1.512.5 nih.gov
Brewer's Yeast (Maltase)p-Nitrophenyl α-D-glucopyranoside2.88.9 nih.gov
Baker's Yeast (Isomaltase)p-Nitrophenyl α-D-glucopyranoside7.15.3 nih.gov
Saccharomyces cerevisiaep-Nitrophenyl α-D-glucopyranosideValue varies with studyValue varies with study nih.gov

Application in Biochemical Assays for Glycosidase Activity Profiling

The reliable hydrolytic release of a detectable aglycone makes this compound an excellent tool for biochemical assays. gbiosciences.combiosynth.com It is frequently employed to profile the activity of alpha-glucosidases in various biological contexts. The principle of the assay involves incubating the substrate with a sample containing the enzyme and measuring the formation of 2-naphthol over time. gbiosciences.com

Monitoring Alpha-Glucosidase Activity in Cellular and Tissue Extracts

Researchers use this compound to quantify alpha-glucosidase activity in complex biological mixtures such as cell lysates and tissue homogenates. pompediseasenews.com This is particularly valuable for studying the effects of inhibitors, activators, or genetic mutations on enzyme function. The assay procedure is straightforward: the extract is mixed with a buffered solution of the substrate, and after a set incubation period, the reaction is stopped and the released 2-naphthol is quantified. nih.govnih.gov This method allows for the screening of potential therapeutic compounds that inhibit alpha-glucosidase, which is a key target in the management of type 2 diabetes. nih.govnih.gov

Comparative Enzymology Across Diverse Biological Sources

This substrate is also instrumental in comparative enzymology, where the properties of alpha-glucosidases from different organisms (e.g., bacteria, yeast, plants, and mammals) are investigated. scitechnol.com By using a standardized substrate like this compound, researchers can directly compare catalytic efficiencies and substrate specificities. nih.gov For instance, a study comparing alpha-glucosidases from Aspergillus niger and different yeast strains revealed significant differences in their ability to hydrolyze various substrates, highlighting their distinct physiological roles. nih.gov Such comparative studies are fundamental to understanding the evolutionary relationships and functional divergence of enzymes. scitechnol.comnih.gov

Table 2: Substrate Specificity of Alpha-Glucosidases from Different Sources

This table summarizes the relative hydrolytic activity of alpha-glucosidases from various organisms towards different substrates, demonstrating how this compound and its analogs are used to probe and compare enzyme function.

Enzyme SourcePrimary Substrate HydrolyzedRelative Activity on other α-GlucosidesReference
Aspergillus nigerMaltose, Isomaltose, pNPGBroad, also hydrolyzes isoprimeverose nih.gov
Brewer's YeastMaltose, pNPGNarrow, poor activity on isomaltose nih.gov
Human Intestine (MGAM)Maltose, SucroseKey for final carbohydrate digestion scitechnol.com
Human Lysosome (GAA)Glycogen (B147801)Deficiency leads to Pompe disease wikipedia.orgnih.gov

Role in the Diagnosis and Study of Carbohydrate Metabolism Disorders

Inborn errors of carbohydrate metabolism are a class of genetic disorders where the body cannot properly metabolize carbohydrates, often due to a deficiency in a specific enzyme. medlineplus.govwikipedia.org Assays using synthetic substrates are vital for the diagnosis of these conditions. medscape.com

One of the most prominent examples is Pompe disease, also known as Glycogen Storage Disease Type II. wikipedia.orgnih.gov This is an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA). pompediseasenews.comwikipedia.org This deficiency leads to the accumulation of glycogen within lysosomes, causing progressive muscle weakness and damage to heart and nerve cells. wikipedia.orgyoutube.com

The diagnosis of Pompe disease relies on measuring GAA activity in patient samples, such as skin fibroblasts, muscle cells, or white blood cells. wikipedia.orgmedscape.com While the natural substrate for GAA is glycogen, synthetic substrates like 4-methylumbelliferyl-α-D-glucoside (a fluorogenic analog) are commonly used in diagnostic assays for their sensitivity and ease of use. nih.gov Similarly, chromogenic substrates like this compound can be adapted for these diagnostic tests to detect the presence and activity of GAA, helping to confirm a diagnosis and distinguish Pompe disease from other neuromuscular disorders. youtube.commedscape.com Early and accurate diagnosis is critical, as enzyme replacement therapy is available and its effectiveness is greater when initiated early. pompediseasenews.comnih.gov

Specificity for Lysosomal Acid Alpha-Glucosidase (GAA) in Pompe Disease Research

2-Naphthyl α-D-glucopyranoside serves as a crucial chromogenic substrate in the study of lysosomal acid alpha-glucosidase (GAA), the enzyme deficient in Pompe disease. gbiosciences.comnih.gov Pompe disease, also known as glycogen storage disease type II, is an autosomal recessive metabolic disorder characterized by the accumulation of glycogen within the lysosomes due to GAA deficiency. nih.govresearchgate.netmhmedical.com This accumulation primarily damages muscle and nerve cells, leading to a range of clinical manifestations from severe infantile-onset forms with cardiomyopathy to later-onset forms with progressive muscle weakness. researchgate.netmhmedical.com

The diagnosis and investigation of Pompe disease rely on measuring the activity of GAA in various biological samples, such as cultured fibroblasts, muscle biopsies, or dried blood spots. nih.govresearchgate.net 2-Naphthyl α-D-glucopyranoside is employed in histochemical and biochemical assays to determine this enzyme's activity. The principle of the assay involves the enzymatic hydrolysis of the substrate by α-glucosidase. gbiosciences.combiosynth.com This reaction cleaves the α-1,4 glycosidic bond, releasing the aglycone, 2-naphthol. gbiosciences.combiosynth.com The released 2-naphthol is a chromogenic molecule that can be detected and quantified. For visualization in tissue sections (histochemistry), the 2-naphthol is often coupled with a diazonium salt, such as hexazonium pararosaniline, which forms a distinctly colored azo-dye precipitate at the site of enzyme activity. gbiosciences.combiosynth.com This allows for the localization of the enzyme within the cell, particularly in the lysosomes.

While other fluorogenic substrates like 4-methylumbelliferyl-α-D-glucopyranoside (4MU-αGlc) are also commonly used in quantitative assays for Pompe disease diagnostics, the use of naphthyl-based substrates was foundational in the histochemical localization of lysosomal enzymes. nih.govnih.gov The specificity of the assay for the acid (lysosomal) form of alpha-glucosidase is achieved by maintaining the reaction at an acidic pH, typically around 4.0, which is the optimal pH for lysosomal hydrolases. nih.gov To further ensure specificity, inhibitors like acarbose (B1664774) can be used to suppress the activity of other non-lysosomal α-glucosidases that might be present in the sample. nih.gov

Contribution to Understanding broader Glycogen Metabolism

The application of 2-Naphthyl α-D-glucopyranoside in assays extends beyond diagnosing Pompe disease to contributing to the broader understanding of glycogen metabolism. Glycogen, a branched polymer of glucose, is the primary form of glucose storage in animals. mhmedical.com Its metabolism involves two main pathways: synthesis (glycogenesis) and breakdown (glycogenolysis). While cytosolic glycogenolysis, mediated by enzymes like glycogen phosphorylase, is the primary pathway for mobilizing glucose for energy, the lysosomal pathway plays a distinct role.

Lysosomal acid alpha-glucosidase (GAA) is the sole enzyme responsible for degrading glycogen within the lysosomes. nih.gov The use of substrates like 2-Naphthyl α-D-glucopyranoside allows researchers to specifically probe this lysosomal degradation pathway. By measuring GAA activity under various physiological and pathological conditions, scientists can investigate the regulation and importance of this pathway in cellular homeostasis.

These assays have been instrumental in:

Delineating the lysosomal glycogenolytic pathway: Demonstrating its existence and distinctness from the cytosolic pathway.

Confirming the molecular basis of Pompe disease: Proving that a deficiency in GAA is the direct cause of lysosomal glycogen accumulation. researchgate.netmhmedical.com

Evaluating therapeutic strategies: Assaying GAA activity is a primary method for assessing the efficacy of enzyme replacement therapies (ERT) for Pompe disease, where a recombinant human GAA is administered to patients. bmrservice.com

Therefore, while 2-Naphthyl α-D-glucopyranoside is an artificial substrate, its specific hydrolysis by GAA provides a critical window into the function and dysfunction of the lysosomal component of glycogen metabolism.

Evaluation as a Substrate for other Glycosyltransferases and Hydrolases

Glycogen Synthase Activity Studies

2-Naphthyl α-D-glucopyranoside is not a substrate for glycogen synthase. Glycogen synthase is the key enzyme in glycogen synthesis (glycogenesis), responsible for elongating glycogen chains by forming α-1,4 glycosidic linkages. The mechanism of glycogen synthase involves the transfer of a glucosyl unit from an activated sugar nucleotide donor, specifically UDP-glucose, to the non-reducing end of a growing glycogen chain.

The structure of 2-Naphthyl α-D-glucopyranoside, which features a bulky naphthyl group attached to the anomeric carbon of glucose, is fundamentally incompatible with the active site of glycogen synthase. The enzyme's active site is specifically configured to recognize and bind UDP-glucose as the donor substrate and the terminal glucose residues of a glycogen primer as the acceptor. There is no known biological or experimental context in which glycogen synthase utilizes a glucoside with a non-physiological aglycone like 2-naphthol as a substrate. Therefore, this compound has no application in the direct study of glycogen synthase activity. nih.govnih.gov

Exploration with Beta-Glucosidases and other Glycosidases

Glycoside hydrolases (glycosidases) exhibit a high degree of stereospecificity for the anomeric configuration of the glycosidic bond they cleave. An enzyme that hydrolyzes an α-linked glucoside will generally not hydrolyze its β-linked counterpart, and vice versa.

2-Naphthyl α -D-glucopyranoside is a specific substrate for α-glucosidases . gbiosciences.combiosynth.com It is not a substrate for β-glucosidases. The enzyme β-glucosidase specifically catalyzes the hydrolysis of β-glycosidic bonds, which link a glucose molecule to another moiety where the bond projects upwards from the plane of the glucose ring in a standard Haworth projection. nih.gov The corresponding substrate for β-glucosidase is 2-Naphthyl β -D-glucopyranoside. ontosight.ai The difference in the spatial orientation of the naphthyl group in the alpha versus the beta anomer prevents the incorrect substrate from fitting properly into the enzyme's active site.

Some databases or supplier materials may erroneously list 2-Naphthyl α-D-glucopyranoside as a substrate for β-glucosidase, but this contradicts the fundamental principles of enzyme specificity. ontosight.ai The distinct applications of these two anomers in enzyme assays underscore the high specificity of glycosidases. For example, 2-Naphthyl β-D-glucopyranoside is used for the histochemical staining and biochemical assay of β-glucosidase activity. ontosight.ai The exploration of 2-Naphthyl α-D-glucopyranoside with a panel of different glycosidases would confirm its high specificity for α-glucosidases and its lack of reactivity with β-glucosidases or other glycosidases like galactosidases or fucosidases, which are specific for different sugars. gbiosciences.com

Research on Enzyme Inhibitors and Their Mechanistic Interactions with 2 Naphthyl Alpha D Glucopyranoside

Discovery and Characterization of Alpha-Glucosidase Inhibitors

The discovery of novel alpha-glucosidase inhibitors often begins with large-scale screening campaigns, which are followed by detailed studies to understand the relationship between a molecule's structure and its inhibitory function.

Screening of Natural Product Extracts and Synthetic Compound Libraries

The search for new therapeutic agents frequently turns to the vast chemical diversity found in nature and synthetic collections. nih.gov Screening of natural product extracts, such as those from medicinal plants, and diverse synthetic compound libraries is a common strategy for discovering potential antidiabetic drugs. researchgate.net Assays targeting α-glucosidase are widespread in this research. researchgate.net

One effective method for high-throughput screening involves thin-layer chromatography (TLC) bioautography. In this technique, a plant extract is separated on a TLC plate, which is then sprayed with an enzyme solution (α-D-glucosidase) and a substrate solution, such as 2-naphthyl-α-D-glucopyranoside. gbiosciences.com The substrate is hydrolyzed by the enzyme, releasing 2-naphthol (B1666908). gbiosciences.com This product then reacts with a coupling reagent, like Fast Blue B salt, to form a colored azo-dye, staining the plate. Areas where inhibitors are present appear as white spots against a colored background, allowing for the rapid identification of active compounds.

This approach has been successfully applied to screen various plant extracts. For instance, a study on 491 native plant species from Jeju Island identified 18 extracts with potent α-glucosidase inhibitory activity, many of which demonstrated superior performance to the standard drug, acarbose (B1664774). Similarly, high-throughput screening of a synthetic library containing 258 compounds identified 63 active α-glucosidase inhibitors, with some showing significantly higher potency than acarbose. ku.ac.ae

Table 1: Examples of Natural Sources Screened for Alpha-Glucosidase Inhibitors

Source Organism/ExtractScreening MethodKey Findings
Phlomis tuberosaSepbox chromatography and TLC bioautographyIdentified 15 compounds with more potent α-glucosidase inhibitory effects than acarbose.
491 Plant Species from Jeju IslandIn vitro enzymatic assay18 species, including Rumex japonicus and Rhynchosia volubilis, showed significantly lower IC50 values than acarbose. researchgate.net
Indonesian Plants (Apocynaceae, Clusiaceae, etc.)In vitro spectrophotometric method37 out of 45 ethanol (B145695) extracts were more potent than acarbose. researchgate.net
Astragali Radix (Huangqi)In vitro enzymatic assay16 out of 29 related flavonoid compounds demonstrated significant inhibitory activity.
Green Tea Polyphenols & Ginkgo folium FlavonoidsAt-line nanofractionation with MS and bioactivity assessmentTen α-glucosidase inhibitors were successfully screened and identified. nih.gov

Structure-Activity Relationship (SAR) Studies for Potent Inhibitors

Once potential inhibitors are identified, structure-activity relationship (SAR) studies are conducted to understand how specific chemical features of a molecule contribute to its inhibitory potency. This knowledge is crucial for optimizing lead compounds to create more effective drugs. nih.gov

For example, extensive SAR studies on flavonoids have revealed key structural requirements for potent α-glucosidase inhibition. nih.gov Research on flavonoids from Astragali Radix showed that hydroxylation, particularly at the C-3 position of the flavonoid skeleton, enhances inhibitory activity, whereas glycosylation (the addition of sugar moieties) and methoxylation tend to reduce it. Another study on 44 flavonoids confirmed that a flavonoid with two catechol groups (a type of di-hydroxyl group) on its A- and B-rings, combined with a hydroxyl group at the 3-position of the C-ring, was the most active. nih.gov

In a different class of compounds, indolo[1,2-b]isoquinoline derivatives, SAR analysis indicated that substitutions on the benzene (B151609) ring generally increased inhibitory activity compared to the unsubstituted parent molecule. nih.gov These studies often use kinetic analysis and computational methods like molecular docking to predict how the inhibitor binds to the enzyme's active site. nih.govnih.gov

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)

Understanding the mechanism by which a compound inhibits an enzyme is vital for its development as a therapeutic agent. Enzyme inhibitors are broadly classified based on how they interact with the enzyme and its substrate. The primary modes are competitive, non-competitive, and uncompetitive inhibition.

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's shape, reducing its efficiency, regardless of whether the substrate is bound or not. frontiersin.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, locking the substrate in the active site and preventing the reaction from completing.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, exhibiting characteristics of both competitive and non-competitive inhibition. scielo.br

Kinetic studies are the primary method for determining the inhibition mechanism. By measuring the rate of the enzymatic reaction (often by monitoring the release of 2-naphthol from 2-Naphthyl alpha-D-glucopyranoside) at various concentrations of substrate and inhibitor, researchers can identify the specific type of inhibition. For instance, kinetic analysis of certain indolo[1,2-b]isoquinoline derivatives revealed them to be reversible, mixed-type inhibitors. nih.gov In contrast, a screening of a synthetic library identified four novel inhibitors that were all found to be non-competitive. frontiersin.org Another study identified a derivative of oxadiazole as an uncompetitive inhibitor. ku.ac.ae

Table 2: Examples of Alpha-Glucosidase Inhibitors and Their Mechanisms

Inhibitor/Compound ClassSource/TypeInhibition Mechanism
BavachalconeFructus PsoraleaeMixed competitive and non-competitive. scielo.br
Oxadiazole derivative (comp. 25)SyntheticUncompetitive. ku.ac.ae
Compounds 7, 22, 37, 44Synthetic (Specs library)Non-competitive. frontiersin.org
Flavonoids from Astragali RadixNatural ProductMixed-type (competitive and non-competitive) and non-competitive.
Indolo[1,2-b]isoquinoline derivativesSyntheticReversible mixed-type. nih.gov
Star Anise Ethyl Acetate ExtractNatural ProductCompetitive and reversible. nih.gov

Therapeutic Potential of Alpha-Glucosidase Inhibitors in Metabolic Disorders

The primary therapeutic application of alpha-glucosidase inhibitors is in the management of metabolic disorders, most notably type 2 diabetes mellitus. Their unique mechanism of action also opens doors for their use in other disease areas.

Strategies for Postprandial Hyperglycemia Management

Postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal, is a key characteristic of type 2 diabetes and a major risk factor for its complications. scielo.br Alpha-glucosidase inhibitors are a first-line treatment for managing this condition.

These inhibitors work within the small intestine to competitively and reversibly inhibit alpha-glucosidase enzymes located on the brush border of enterocytes. nih.gov These enzymes are responsible for the final step in carbohydrate digestion, breaking down complex carbohydrates and disaccharides into absorbable monosaccharides like glucose. scielo.br By inhibiting these enzymes, the drugs delay carbohydrate digestion and absorption, which in turn slows the release of glucose into the bloodstream. This results in a blunted, more gradual rise in postprandial blood glucose levels.

This mechanism effectively helps in managing glycemic control without causing hypoglycemia (low blood sugar), a significant advantage over some other antidiabetic medications.

Emerging Applications in Antiviral and Anticancer Research

The therapeutic potential of alpha-glucosidase inhibitors extends beyond diabetes. Researchers are actively exploring their utility in oncology and virology.

Anticancer Applications: Several large-scale observational studies and meta-analyses have investigated the link between the use of alpha-glucosidase inhibitors and cancer risk in patients with diabetes. nih.govoncotarget.com Some of these analyses suggest that the use of these inhibitors is associated with a lower risk of developing certain cancers, particularly gastrointestinal cancers. nih.govoncotarget.com The inhibition of α-glucosidase has also been linked to a reduced risk of colorectal cancer. nih.gov While the exact mechanisms are still under investigation, this potential antineoplastic effect makes it an active area of research. nih.gov

Antiviral Applications: A promising area of research is the use of alpha-glucosidase inhibitors as broad-spectrum antiviral agents. ox.ac.uk This application does not target the viral enzymes but rather host-cell enzymes—specifically, the alpha-glucosidases I and II located in the endoplasmic reticulum (ER). nih.gov These host enzymes are crucial for the proper folding of glycoproteins of many enveloped viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and coronaviruses. ox.ac.uknih.gov

By inhibiting these ER glucosidases, drugs like N-butyldeoxynojirimycin (a derivative of 1-deoxynojirimycin) can cause viral glycoproteins to misfold. ox.ac.uknih.gov This misfolding can disrupt the viral life cycle, interfering with the assembly and release of new, infectious virus particles. ox.ac.uk Because this strategy targets a host pathway required by a wide range of viruses, it holds promise for developing broad-spectrum antiviral therapies, including for emerging viral threats like COVID-19. semanticscholar.orgnih.gov

Computational Chemistry and Structural Biology of 2 Naphthyl Alpha D Glucopyranoside and Its Complexes

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 2-Naphthyl alpha-D-glucopyranoside, might bind to the active site of a receptor, typically an enzyme. These computational techniques can elucidate the binding modes, estimate the binding affinity, and identify the key intermolecular interactions that stabilize the enzyme-substrate complex.

Table 1: Predicted Interactions and Contributions to Binding Affinity of this compound with a Generic Glycosidase Active Site

Molecular MoietyPredicted Interacting Residues (Examples)Primary Contribution to Binding Affinity
Glucopyranosyl Asp, Glu, Asn, Gln, Arg, HisHydrogen bonding, electrostatic interactions
Naphthyl Trp, Tyr, Phe, Leu, Val, IleHydrophobic interactions, π-π stacking

This table is a generalized representation based on known glycosidase-substrate interactions.

The stability of the this compound-glycosidase complex is dictated by a network of non-covalent interactions.

Hydrogen Bonding: The hydroxyl groups of the glucopyranosyl moiety are expected to be major contributors to the hydrogen bonding network within the enzyme's active site. These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming interactions with the side chains of polar and charged amino acids such as aspartic acid, glutamic acid, asparagine, glutamine, and arginine. These hydrogen bonds are crucial for the correct positioning of the substrate for catalysis.

Hydrophobic Interactions: The naphthyl group of the substrate is a prominent hydrophobic moiety. In an aqueous environment, the hydrophobic effect drives the association of this nonpolar group with hydrophobic pockets within the enzyme's active site. These pockets are typically lined with amino acids bearing nonpolar side chains, such as tryptophan, tyrosine, phenylalanine, leucine, and valine. The interaction between the naphthyl group and these residues is a significant driving force for binding. Furthermore, the aromatic nature of the naphthyl ring can lead to favorable π-π stacking interactions with the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine, further stabilizing the complex. mdpi.com Studies on naphthalene-containing compounds binding to proteins have highlighted the importance of such hydrophobic and van der Waals forces. nih.gov

Conformational Analysis of the Glucopyranoside and Naphthyl Moieties

The three-dimensional structure of this compound is not static. Both the glucopyranoside ring and the naphthyl group, as well as the glycosidic bond that links them, can adopt different conformations. Understanding these conformational preferences is key to comprehending its interaction with enzymes.

The conformation of the glycosidic linkage, defined by the dihedral angles φ (phi) and ψ (psi), is influenced by several factors, including the exo-anomeric effect. This stereoelectronic effect generally favors a conformation where the lone pair of electrons on the glycosidic oxygen atom overlaps with the antibonding orbital of the C1-O5 bond of the sugar ring. nih.gov For aryl glycosides, the electronic properties of the aglycone can influence the conformational equilibrium around the glycosidic bond. nih.gov Electron-withdrawing substituents on the aryl ring can lead to a more rigid glycosidic bond. nih.gov

Table 2: Key Conformational Features of this compound

Molecular FeatureDominant ConformationInfluencing Factors
Glucopyranoside Ring Chair conformationInherent stability of the pyranose ring
Glycosidic Linkage Governed by φ and ψ dihedral anglesExo-anomeric effect, steric hindrance from the naphthyl group
Hydroxymethyl Group (C6) Rotational equilibrium between gg and gt rotamersElectronic properties of the naphthyl aglycone

This table is based on general principles of glycoside conformation.

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecules in a simulated environment, such as in aqueous solution. An MD simulation of this compound would reveal the flexibility of the molecule, the preferred conformations of the glycosidic bond, and the dynamics of the interactions between the solute and solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR models could be developed to predict their inhibitory activity against specific glycosidases.

To conduct a QSAR study, a dataset of derivatives with varying substituents on the naphthyl or glucosyl moieties would be required, along with their experimentally determined inhibitory activities (e.g., IC50 values). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates the descriptors to the biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent inhibitors. For instance, QSAR studies on naphthyl derivatives have been used to identify key structural features for enzyme inhibition. nih.gov Similarly, QSAR models for other glycosidase inhibitors have highlighted the importance of specific physicochemical properties for their activity. nih.gov

Table 3: Hypothetical QSAR Descriptors and Their Potential Influence on the Inhibitory Activity of this compound Derivatives

Descriptor ClassExample DescriptorPotential Influence on Activity
Electronic Hammett constant (σ) of naphthyl substituentsModulate the electronic nature of the aglycone, affecting interactions with the active site.
Steric Molar refractivity (MR) of substituentsInfluence the fit of the derivative within the enzyme's binding pocket.
Hydrophobic Partition coefficient (logP)Affect the hydrophobic interactions with the active site and overall bioavailability.
Topological Wiener indexDescribe the branching and size of the molecule, which can impact binding.

This table presents a conceptual framework for a QSAR study on derivatives of the target compound.

In Silico Prediction of Biological Targets and Pathways for Novel 2-Naphthyl Glucopyranoside Analogues

The development of novel analogues of 2-Naphthyl α-D-glucopyranoside necessitates efficient strategies for identifying their potential biological targets and understanding their mechanism of action. In silico prediction methods, a cornerstone of computational chemistry and structural biology, offer a rapid and cost-effective approach to generate hypotheses about the bioactivity of these new chemical entities. These computational workflows are instrumental in prioritizing compounds for synthesis and experimental testing by predicting their interactions with macromolecular targets and their likely involvement in biological pathways.

A common strategy for computational target prediction involves a multi-tool, consensus-based approach to enhance the reliability of the predictions. biorxiv.orgresearchgate.net This methodology typically begins with the creation of a virtual library of the novel analogues. This "chemical space" is then screened against databases of known protein structures and pharmacophore models. biorxiv.orgresearchgate.net The use of several independent, standalone target prediction tools helps to cross-validate the findings, and a consensus score (CS) is often calculated to rank the credibility of predicted ligand-target interactions. biorxiv.orguni-greifswald.de

A variety of computational tools and techniques are employed in these predictive workflows. Methodologies range from ligand-based approaches, which rely on the similarity of the novel compound to known active molecules, to structure-based methods like molecular docking, which simulate the binding of the ligand into the active site of a protein. mtak.humdpi.com

Table 1: Computational Tools and Methods in Target Prediction

Method Type Examples Application
Ligand-Based Similarity Ensemble Approach (SEA), SwissTargetPrediction (STP), SuperPred (SP) Predicts targets based on 2D or 3D similarity to compounds with known bioactivity. biorxiv.orgresearchgate.net
Structure-Based Glide Docking, Molecular Dynamics (MD) Simulations Simulates the interaction between a ligand and a protein target to predict binding affinity and mode. mtak.humdpi.com
Mechanics-Based Quantum Mechanics (QM), Quantum Mechanics/Molecular Mechanics (QM/MM) Calculates the energetics of binding interactions and conformational stability. mtak.hu

| Pharmacophore-Based | Pharmacophore Database (Ph-DB) Screening | Identifies compounds that match a 3D arrangement of essential features required for binding to a specific target. biorxiv.orgresearchgate.net |

Research into analogues of glucopyranosides and compounds with naphthyl moieties has led to the prediction of several potential biological targets, primarily centered around metabolic and cell-signaling pathways.

For instance, a computationally-led design approach was used for N-(β-D-glucopyranosyl)-1,2,4-triazolecarboxamides, which feature a glucopyranosyl core similar to 2-naphthyl α-D-glucopyranoside and include a 2-naphthyl substituent. mtak.hu In silico calculations predicted that these analogues would bind favorably to Glycogen (B147801) Phosphorylase (GP), a key enzyme in the glycogenolysis pathway and a validated target for type 2 diabetes. mtak.hu Subsequent kinetic experiments confirmed that these compounds are indeed inhibitors of GP. mtak.hu

Similarly, broader in silico screening of phytochemicals, including various glycosides, has identified other potential targets relevant to diabetes treatment. mdpi.comnih.gov These computational studies highlight the potential for glucopyranoside analogues to interact with multiple proteins within the insulin signaling pathway. nih.gov

Table 2: Predicted Biological Targets for Glucopyranoside and Naphthyl-Containing Analogues

Compound Class/Analogue Type Predicted Biological Target Associated Pathway / Disease Computational Method(s) Used
N-(β-D-glucopyranosyl)-1,2,4-triazolecarboxamides (with 2-naphthyl substituent) Glycogen Phosphorylase (GP) mtak.hu Glycogenolysis, Type 2 Diabetes mtak.hu Glide Docking, QM, QM/MM mtak.hu
Dihydrochalcone (DHC) Glycosides 5-Lipoxygenase (5-LO), Cyclooxygenase-1 (COX-1) biorxiv.orgnih.gov Arachidonic Acid Metabolism biorxiv.org Ph-DB, SEA, STP, SP biorxiv.orgnih.gov
Dihydrochalcone (DHC) Glycosides 17β-Hydroxysteroid Dehydrogenase (17β HSD), Aldo-keto Reductase 1C3 (AKR1C3) biorxiv.orgnih.gov Steroid Metabolism biorxiv.org Ph-DB, SEA, STP, SP biorxiv.orgnih.gov
General Phytochemical Glycosides Protein-Tyrosine Phosphatase 1B (PTP1B), Dipeptidyl Peptidase-4 (DPP-4), Sodium-Glucose Cotransporter 2 (SGLT2), Fructose-1,6-bisphosphatase (FBPase) mdpi.com Insulin Signaling, Glucose Homeostasis, Type 2 Diabetes mdpi.com Molecular Docking, MD Simulations, MM/PBSA mdpi.com

These in silico findings suggest that novel 2-naphthyl glucopyranoside analogues could exhibit polypharmacological properties, potentially interacting with targets across different but related pathways, such as those involved in glucose metabolism and steroid biosynthesis. biorxiv.orgresearchgate.net The prediction of targets like 5-LO and COX-1 for structurally related glycosides indicates a potential for these compounds to be involved in inflammatory pathways, while the identification of targets like CDK2 suggests possible applications in oncology. biorxiv.orgmdpi.com The value of these computational predictions lies in their ability to guide further investigation, enabling a more focused and efficient exploration of the therapeutic potential of new 2-naphthyl α-D-glucopyranoside analogues. mtak.hu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthyl alpha-D-glucopyranoside
Reactant of Route 2
2-Naphthyl alpha-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.